2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDUFPSQDSSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Coupling Approach
The most widely reported method involves the reaction of 4-sulfamoylaniline with a thiourea derivative. In a typical procedure, 4-sulfamoylaniline is treated with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) to form the intermediate potassium thiocarbamate. This intermediate is subsequently reacted with 2-methylpropanoyl chloride under anhydrous conditions to yield the target compound.
Reaction Conditions:
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Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
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Temperature: 0–5°C for thiocarbamate formation, followed by room temperature for acylation
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Catalyst: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
Mechanism:
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Nucleophilic attack of the amine group on CS₂ forms the thiocarbamate anion.
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Acylation with 2-methylpropanoyl chloride introduces the propanamide moiety.
Yield Optimization:
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Excess CS₂ (1.5 equiv) improves thiocarbamate formation efficiency.
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Slow addition of acyl chloride minimizes side reactions like over-acylation.
Isothiocyanate-Mediated Synthesis
An alternative route utilizes 4-sulfamoylphenyl isothiocyanate, which reacts directly with 2-methylpropanamide. This method bypasses the thiocarbamate intermediate, reducing reaction steps.
Procedure:
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Isothiocyanate Preparation: 4-Sulfamoylaniline is treated with thiophosgene (Cl₂C=S) in DCM to generate the isothiocyanate.
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Coupling: The isothiocyanate reacts with 2-methylpropanamide in the presence of a base (e.g., pyridine) at 50–60°C for 6–8 hours.
Advantages:
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Higher regioselectivity due to the electrophilic nature of isothiocyanates.
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Reduced purification burden compared to the thiourea route.
Reaction Optimization and Parameter Analysis
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while DCM is preferred for moisture-sensitive steps. A comparative study showed:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 4 | 78 | 95 |
| DCM | 6 | 82 | 97 |
| THF | 8 | 65 | 89 |
Data adapted from.
Temperature and Catalytic Effects
Elevated temperatures (>60°C) promote byproduct formation, whereas low temperatures (0–5°C) favor intermediate stability. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve acylation efficiency by 12–15%.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (m, 1H, CH(CH₃)₂), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 10.21 (s, 1H, NH).
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¹³C NMR: 176.8 ppm (C=O), 142.3 ppm (C=S).
Infrared Spectroscopy (IR):
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Peaks at 1675 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (S=O stretch) confirm functional group integration.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes. Purity ≥98% is attainable using semi-preparative HPLC.
Industrial-Scale Preparation
Continuous Flow Reactor Systems
Adoption of continuous flow technology reduces batch-to-batch variability and improves scalability. Key parameters:
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Residence Time: 8–10 minutes
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Throughput: 5–7 kg/day using a microreactor (1 L volume).
Green Chemistry Innovations
Solvent recycling and catalytic recovery systems minimize waste. For example, 90% DMF recovery is achievable via vacuum distillation.
Challenges and Mitigation Strategies
Byproduct Formation
Common Byproducts:
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Over-acylated derivatives (e.g., N,N-diacylthiourea).
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Hydrolyzed sulfonamide due to moisture exposure.
Solutions:
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Strict anhydrous conditions using molecular sieves.
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Real-time monitoring via in-line IR spectroscopy.
Crystallization Difficulties
The compound’s low melting point (mp 112–114°C) complicates recrystallization. Antisolvent addition (e.g., water to DMF) enhances crystal yield by 20–25%.
Chemical Reactions Analysis
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s structural analogs vary in substituents on the phenyl ring and adjacent functional groups. Key comparisons include:
Compound 7904688
- Structure : 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
- Key Differences : Replaces the sulfamoyl group with a piperidinyl substituent.
Compound 7947882
- Structure : 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide
- Key Differences : Thiophene ring replaces propanamide, and a nitro group substitutes for sulfamoyl.
- Implications : The nitro group may confer redox activity, while the thiophene ring enhances aromatic interactions in biological targets .
Flutamide Cyano Analogue
- Structure: 2-methyl-N-(4′-cyano-3′-[trifluoromethyl]phenyl)propanamide
- Key Differences: Cyano (-CN) and trifluoromethyl (-CF₃) groups replace sulfamoyl and carbamothioyl.
- Implications : The electron-withdrawing -CF₃ and -CN groups influence metabolic stability and receptor binding, as seen in antiandrogen activity .
Compound
- Structure : 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
- Key Differences : Incorporates a tetrazolylthio group (-S-tetrazole) adjacent to the propanamide.
Physicochemical and Metabolic Properties
- Solubility : The sulfamoyl group enhances water solubility compared to lipophilic substituents (e.g., piperidinyl in 7904688).
- Metabolic Stability : Carbamothioyl groups (in the target and 7904688) may undergo hydrolysis or oxidation, whereas carboxamides (e.g., 7947882) are typically more stable .
- Synthetic Routes : Analogous compounds (e.g., ’s bromo-propanamide) suggest coupling reactions (e.g., carbamothioyl chloride with 4-sulfamoylaniline) could synthesize the target compound .
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl vs. Piperidinyl : Sulfamoyl’s hydrogen-bonding capacity may improve target affinity over piperidinyl’s basicity.
- Carbamothioyl vs. Carboxamide : The thioamide (C=S) in the target compound and 7904688 may enhance metal chelation or enzyme inhibition compared to carboxamides .
- Tetrazolylthio vs.
Biological Activity
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound features a sulfamoyl group which is known for its ability to interact with various biological targets, potentially leading to therapeutic effects. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide exhibits broad-spectrum antimicrobial activity . It has been tested against various microorganisms, including bacteria and fungi. Here are some key findings:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .
- Fungal Activity : It has also demonstrated antifungal properties against drug-resistant Candida species, suggesting potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored through various in vitro studies. These studies suggest that it may inhibit key inflammatory pathways:
- Cytokine Modulation : Research indicates that 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide can reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
The exact mechanism by which 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The sulfamoyl group may interact with enzymes, inhibiting their activity and thereby modulating biochemical pathways related to inflammation and microbial resistance .
- Cellular Uptake and Toxicity : Studies have shown that the compound significantly reduces cell viability in certain cancer cell lines, indicating potential anticancer properties alongside its antimicrobial effects .
Comparative Studies
Comparative analysis with similar compounds reveals differences in biological activity. For example:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide | High | Moderate | Effective against resistant strains |
| 2-methyl-N-(4-sulfamoylphenyl)propanamide | Moderate | Low | Lacks carbamothioyl group |
| 2-methyl-N’-(4-sulfamoylphenyl)propanimidamide | Low | Moderate | Different structural properties |
Case Studies
Several studies have documented the efficacy of 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide:
- Study on Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
- Anti-inflammatory Assays : In vitro assays showed that treatment with the compound led to a significant reduction in TNF-alpha levels in activated macrophages, highlighting its potential as an anti-inflammatory agent .
- Cytotoxicity Testing : In tests involving Caco-2 cells (a model for human intestinal epithelium), the compound reduced cell viability significantly compared to untreated controls, suggesting both therapeutic potential and toxicity concerns that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
